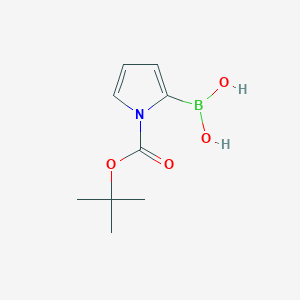

N-Boc-2-pyrroleboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO4/c1-9(2,3)15-8(12)11-6-4-5-7(11)10(13)14/h4-6,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGMJLNXIVRFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CN1C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370212 | |

| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrrol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135884-31-0 | |

| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrrol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)-2-pyrroleboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Boc-2-pyrroleboronic acid chemical properties

An In-depth Technical Guide to N-Boc-2-Pyrroleboronic Acid

Introduction

N-tert-Butoxycarbonyl-2-pyrroleboronic acid, commonly referred to as this compound, is a heterocyclic organic compound widely utilized as a key intermediate in organic synthesis.[1] Its structure incorporates a pyrrole (B145914) ring protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group and functionalized with a boronic acid group at the 2-position.[1] This arrangement makes it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[2][3]

The presence of the Boc protecting group enhances the compound's stability and solubility in organic solvents, while preventing unwanted side reactions at the pyrrole nitrogen.[1][4] The boronic acid moiety serves as a versatile functional handle for introducing the pyrrole scaffold into more complex molecular architectures.[2] Consequently, this compound is a crucial building block in the synthesis of pharmaceuticals, biologically active molecules, and advanced materials.[2][5] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers in chemistry and drug development.

Core Chemical and Physical Properties

This compound is typically a solid, with its appearance ranging from beige or light brown to white or pale yellow powder or crystals.[1] Key physical and chemical data are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 135884-31-0 | [1][6] |

| Molecular Formula | C₉H₁₄BNO₄ | [1][7] |

| Molecular Weight | 211.02 g/mol | [1][6] |

| Appearance | Beige to light brown or white to pale yellow solid/powder | [1] |

| Melting Point | 93-98 °C (decomposes) | [5][6] |

| pKa (Predicted) | 8.47 ± 0.53 | [5] |

| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [5] |

| Boiling Point (Predicted) | 361.4 ± 52.0 °C | [5] |

| Flash Point (Predicted) | 172.4 °C | [5] |

| InChI Key | ZWGMJLNXIVRFRJ-UHFFFAOYSA-N | [6][8] |

| SMILES | CC(C)(C)OC(=O)n1cccc1B(O)O | [6] |

Solubility and Stability

Solubility

This compound exhibits good solubility in common organic solvents but is poorly soluble in water.[5]

| Solvent | Solubility | Reference(s) |

| Dimethyl sulfoxide (B87167) (DMSO) | Good | [5] |

| N,N-Dimethylformamide (DMF) | Good | [5] |

| Ethyl Acetate (B1210297) | Good | [5] |

| Dichloromethane (DCM) | Good | [5] |

| Chloroform | Soluble | [5] |

| Water | Poor | [5] |

Stability and Storage

The compound is sensitive to temperature and moisture.[1][7] For long-term storage and to maintain its stability, it should be kept at -20°C in a dark, sealed container away from moisture.[1][9] Under these conditions, the compound shows minimal degradation over a year.[1] The Boc protecting group is stable under basic and oxidative conditions but can be removed by strong acids.[10] The compound is incompatible with strong oxidizing agents, acids, and strong bases.[7][11]

Reactivity and Applications

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.[2][4] This reaction allows for the coupling of the pyrrole ring with various aryl, heteroaryl, or vinyl halides and triflates.[4]

Additionally, the boronic acid group can be oxidized to a hydroxyl group, which can then tautomerize, providing a route to other pyrrole derivatives.[2][5]

Experimental Protocols

Synthesis of this compound

The most common synthesis method involves the deprotonation of N-Boc-pyrrole at the 2-position using a strong base at low temperature, followed by quenching with a borate (B1201080) ester and subsequent hydrolysis.[1][5][12]

Materials:

-

N-Boc-pyrrole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)[1]

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Dissolve N-Boc-pyrrole (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of strong base (e.g., n-BuLi or LDA, 1.1 eq) dropwise while maintaining the temperature at -78 °C.[1]

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the organolithium reagent.[1]

-

Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains at -78 °C.[13]

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C in an ice bath and quench the reaction by slowly adding 2 M HCl until the pH is acidic (pH ~2-3).

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or column chromatography to obtain pure this compound.[13]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura reaction using this compound with an aryl bromide.[3][4]

Materials:

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[3]

-

Solvent (e.g., 1,2-dimethoxyethane (B42094) (DME), dioxane, or DMF, often with water)[3][4]

-

Argon or Nitrogen gas supply

Procedure:

-

To a round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.5 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and base (e.g., K₂CO₃, 2.0 eq).[3]

-

Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[4]

-

Add the degassed solvent (e.g., DME) via syringe.[3]

-

Heat the reaction mixture to 80-90 °C and stir vigorously.[3][4]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired coupled product.

Safety Information

This compound is considered a combustible solid and requires careful handling.[6] It is irritating to the eyes, respiratory system, and skin.[5]

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[5][14]

-

Precautionary Measures: Use in a well-ventilated area.[11] Avoid breathing dust. Wash hands thoroughly after handling.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a type N95 (US) dust mask.[6][7]

-

Storage Class Code: 11 - Combustible Solids.[6]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can include carbon oxides, nitrogen oxides (NOx), and borane/boron oxides.[7][11]

References

- 1. bloomtechz.com [bloomtechz.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. N-Boc-2-ピリルボロン酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound(135884-31-0) 1H NMR spectrum [chemicalbook.com]

- 9. This compound | 135884-31-0 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. Page loading... [guidechem.com]

- 14. 1-(tert-Butoxycarbonyl)-2-pyrroleboronic Acid | C9H14BNO4 | CID 2734321 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Overview of N-Boc-2-pyrroleboronic Acid

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of reagents is paramount. N-Boc-2-pyrroleboronic acid is a key organic synthesis intermediate, notably utilized in Suzuki coupling reactions for the formation of carbon-carbon bonds. This document provides core technical data on its molecular formula and weight.

Physicochemical Data

The fundamental quantitative properties of this compound are summarized below. This data is essential for stoichiometric calculations in reaction planning and for the characterization of synthesized compounds.

| Property | Value |

| Molecular Formula | C₉H₁₄BNO₄[1][2][3] |

| Molecular Weight | 211.02 g/mol [2][4][5] |

| Monoisotopic Mass | 211.1015881 Da[6] |

Methodology for Determination

The molecular weight and formula of a compound like this compound are determined through standard, validated analytical chemistry techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise monoisotopic mass of the molecule. From this exact mass, the elemental composition and thus the molecular formula can be unequivocally established.

-

Elemental Analysis: This technique provides the percentage composition of the constituent elements (Carbon, Hydrogen, Nitrogen). The empirical formula is derived from these percentages, and in conjunction with mass spectrometry data, the molecular formula is confirmed.

Due to the standardized and universally accepted nature of these analytical methods, detailed experimental protocols are not provided in this context but can be found in standard analytical chemistry literature.

Structural and Compositional Relationship

The following diagram illustrates the logical hierarchy from the compound's name to its elemental composition and resulting molecular properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 135884-31-0 | this compound - Synblock [synblock.com]

- 3. chembk.com [chembk.com]

- 4. This compound = 98.0 T 135884-31-0 [sigmaaldrich.com]

- 5. This compound = 98.0 T 135884-31-0 [sigmaaldrich.com]

- 6. 1-(tert-Butoxycarbonyl)-2-pyrroleboronic Acid | C9H14BNO4 | CID 2734321 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Boc-2-Pyrroleboronic Acid: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

CAS Number: 135884-31-0

This technical guide provides an in-depth overview of N-Boc-2-pyrroleboronic acid, a versatile building block in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, provides established experimental protocols for its synthesis and application in cross-coupling reactions, and presents key quantitative data in a clear, tabular format.

Chemical and Physical Properties

This compound, systematically named (1-(tert-Butoxycarbonyl)pyrrol-2-yl)boronic acid, is a white to off-white solid at room temperature. The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the pyrrole (B145914) nitrogen enhances the compound's stability and solubility in organic solvents, making it a highly valuable reagent in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 135884-31-0 |

| Molecular Formula | C₉H₁₄BNO₄ |

| Molecular Weight | 211.02 g/mol |

| Melting Point | 93-98 °C (decomposes)[1] |

| Appearance | White to off-white solid[2] |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound

The synthesis of this compound is typically achieved through a directed ortho-metalation strategy starting from N-Boc-pyrrole. This method involves the deprotonation at the 2-position of the pyrrole ring using a strong base, followed by quenching with a trialkyl borate (B1201080) and subsequent hydrolysis.

Experimental Protocol: Synthesis

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

N-Boc-pyrrole

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate (B(OMe)₃)

-

Deionized Water

-

Diethyl ether

-

Hexanes

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of N-Boc-pyrrole in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.

-

Trimethyl borate is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of deionized water.

-

The aqueous layer is separated and the organic layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to afford this compound as a solid.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[3] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds, which are prevalent motifs in many pharmaceutical agents and functional materials.

General Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Workflow:

Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous and degassed solvent (e.g., DME, THF, dioxane/water mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 equivalents).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon) multiple times.

-

The degassed solvent is added via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the reaction is complete, as monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired coupled product.

Quantitative Data from Suzuki-Miyaura Coupling Reactions

The following table summarizes representative examples of Suzuki-Miyaura coupling reactions utilizing this compound, showcasing the versatility of this reagent with various coupling partners and reaction conditions.

Table 2: Suzuki-Miyaura Coupling Reactions of this compound

| Aryl/Heteroaryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 5-Bromo-1-ethyl-1H-indazole | PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | 85[4] |

| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 |

| 4-Iodoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 100 | 6 | 92 |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 4 | 88 |

| Methyl 4-bromobenzoate | PdCl₂(dppf) | Cs₂CO₃ | THF | 80 | 8 | 90 |

Spectroscopic Data

Characterization of this compound is crucial for confirming its identity and purity. The following are expected spectroscopic features. For detailed spectra, please refer to the provided source.[2][5]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, typically in the aromatic region, and a sharp singlet for the nine equivalent protons of the tert-butyl group of the Boc protecting group. The boronic acid proton (B(OH)₂) may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the pyrrole ring, the carbonyl carbon of the Boc group, and the carbons of the tert-butyl group.

-

FT-IR: The infrared spectrum will likely exhibit a strong absorption band for the C=O stretching of the Boc group (around 1700-1750 cm⁻¹), as well as broad O-H stretching vibrations from the boronic acid moiety (around 3200-3600 cm⁻¹).[6]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound may cause skin and eye irritation. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

This compound is a key synthetic intermediate with significant applications in the construction of complex organic molecules, particularly through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides essential technical information to facilitate its effective use in research and development, particularly within the pharmaceutical and materials science sectors.

References

N-Boc-2-Pyrroleboronic Acid: A Comprehensive Technical Guide for Drug Discovery Professionals

An in-depth exploration of the structure, functional groups, and synthetic applications of N-Boc-2-pyrroleboronic acid, a key building block in modern medicinal chemistry.

This technical guide provides a detailed overview of this compound, a versatile heterocyclic building block crucial for the development of novel therapeutics. Aimed at researchers, scientists, and drug development professionals, this document elucidates the compound's structural features, functional groups, and its application in the synthesis of biologically active molecules, with a focus on its role in constructing complex molecular architectures through Suzuki-Miyaura cross-coupling reactions.

Core Structure and Functional Groups

This compound (tert-butyl 2-borono-1H-pyrrole-1-carboxylate) is a stable, white to off-white solid at room temperature. Its molecular structure is characterized by three key functional groups that dictate its reactivity and utility in organic synthesis: the pyrrole (B145914) ring, the boronic acid moiety, and the tert-butoxycarbonyl (Boc) protecting group.

-

Pyrrole Ring: A five-membered aromatic heterocycle containing a nitrogen atom. The pyrrole scaffold is a common motif in a vast array of natural products and pharmaceuticals, contributing to their biological activity.

-

Boronic Acid Group (-B(OH)₂): This functional group is attached to the second position of the pyrrole ring. Boronic acids are renowned for their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds. This reactivity is fundamental to the construction of complex biaryl and heteroaryl structures.

-

Tert-Butoxycarbonyl (Boc) Group: The Boc group is a widely used protecting group for the nitrogen atom of the pyrrole ring. It serves to modulate the electronic properties of the pyrrole ring, prevent unwanted side reactions at the nitrogen, and improve the solubility of the compound in organic solvents. The Boc group can be readily removed under acidic conditions when desired.

The strategic combination of these functional groups makes this compound a highly valuable and versatile reagent in the synthesis of complex molecules, particularly in the pursuit of new drug candidates.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₄BNO₄ |

| Molecular Weight | 211.02 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 93-98 °C (decomposes) |

| CAS Number | 135884-31-0 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks and Assignments |

| ¹H NMR (Proton NMR) | The following chemical shifts (δ) are typically observed in CDCl₃: • ~1.5 ppm (singlet, 9H, -C(CH₃)₃) • ~6.2 ppm (triplet, 1H, pyrrole C4-H) • ~6.8 ppm (doublet of doublets, 1H, pyrrole C3-H) • ~7.4 ppm (doublet of doublets, 1H, pyrrole C5-H) • A broad singlet for the B(OH)₂ protons is also observed, which can vary in position. |

| ¹³C NMR (Carbon NMR) | Approximate chemical shifts (δ) in CDCl₃ are: • ~28 ppm (-C(CH₃)₃) • ~84 ppm (-C(CH₃)₃) • ~112 ppm (pyrrole C4) • ~122 ppm (pyrrole C3) • ~128 ppm (pyrrole C5) • The carbon attached to the boron (C2) is often difficult to observe due to quadrupolar relaxation. • ~150 ppm (C=O of Boc group) |

| FT-IR (Infrared) | Characteristic absorption bands (cm⁻¹) include: • ~3400-3200 cm⁻¹ (broad, O-H stretch of boronic acid) • ~2980 cm⁻¹ (C-H stretch of alkyl groups) • ~1730 cm⁻¹ (strong, C=O stretch of the Boc group) • ~1450 cm⁻¹ (C-H bend of alkyl groups) • ~1370 cm⁻¹ (B-O stretch) |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) or, more commonly in electrospray ionization (ESI), a protonated molecule [M+H]⁺ at m/z 212.0. Fragmentation patterns often involve the loss of the Boc group or parts of it. A common fragment corresponds to the loss of isobutylene (B52900) (56 Da) from the Boc group, resulting in a peak at m/z 156.0. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in a representative Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound starting from N-Boc-pyrrole. The procedure involves a directed ortho-metalation followed by borylation.

Materials:

-

N-Boc-pyrrole

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate (B1201080)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet is charged with N-Boc-pyrrole (1.0 equivalent) and anhydrous THF.

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe while maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the pH of the aqueous layer is approximately 2. The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica (B1680970) gel to afford this compound as a white solid.

Suzuki-Miyaura Cross-Coupling of this compound with 5-bromo-1-ethyl-1H-indazole[1][2]

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide, a reaction widely used in the synthesis of pharmaceutically relevant compounds such as kinase inhibitors.[1]

Materials:

-

This compound (1.2 equivalents)

-

5-bromo-1-ethyl-1H-indazole (1.0 equivalent)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (B109758) (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To a round-bottom flask are added 5-bromo-1-ethyl-1H-indazole, this compound, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.

-

Solvent Addition and Degassing: 1,2-Dimethoxyethane and water are added, and the mixture is degassed by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: The reaction mixture is heated to 80 °C under an inert atmosphere and stirred for 2-4 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates the consumption of the starting material.

-

Work-up: The reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous Na₂SO₄.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired coupled product.

Applications in Drug Discovery and Development

This compound is a pivotal intermediate in the synthesis of a wide range of biologically active molecules. Its ability to participate in Suzuki-Miyaura coupling reactions allows for the efficient construction of complex scaffolds found in numerous therapeutic agents.

Synthesis of Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Many kinase inhibitors feature heteroaromatic scaffolds. This compound serves as a key building block for the synthesis of pyrrole-containing kinase inhibitors, such as those targeting Glycogen (B147801) Synthase Kinase 3 (GSK-3).[2] The pyrrole moiety can act as a crucial hinge-binding element, interacting with the ATP-binding site of the kinase.

Synthesis of Topoisomerase Inhibitors

Topoisomerases are enzymes that regulate the topology of DNA and are important targets for anticancer drugs. This compound has been utilized in the synthesis of complex heterocyclic systems that exhibit topoisomerase inhibitory activity. The pyrrole ring is often incorporated into the core structure of these inhibitors to optimize their DNA binding and enzyme inhibition properties.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the structure of this compound and its application in a typical synthetic workflow.

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, particularly within the realm of drug discovery. Its unique combination of a protected pyrrole ring and a reactive boronic acid group provides a powerful tool for the construction of complex molecular architectures. A thorough understanding of its structure, properties, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the development of the next generation of therapeutic agents.

References

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to N-Boc-2-Pyrroleboronic Acid: Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-Boc-2-pyrroleboronic acid, a key organic synthon used in the synthesis of chiral pharmaceutical molecules and other biologically active compounds.[1][2] The document details its physical and chemical properties, presents experimental protocols for its synthesis and application, and illustrates key processes through workflow diagrams.

Physical and Chemical Properties

This compound is a heterocyclic aromatic compound that is solid at room temperature. Its appearance is most commonly described as a powder, with colors ranging from white and off-white to beige, gray, or light brown.[3][4]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄BNO₄ | [5][6] |

| Molecular Weight | 211.02 - 211.03 g/mol | [2][6] |

| Melting Point | 93-98 °C (decomposes) | [3][7] |

| 105-108 °C | [5] | |

| Boiling Point | 361.4 ± 52.0 °C (Predicted) | [3] |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 8.47 ± 0.53 (Predicted) | |

| Flash Point | 172.4 °C | [3] |

| Refractive Index | 1.494 | |

| Solubility | Good solubility in DMSO, DMF, ethyl acetate, dichloromethane; Poor in water. | |

| Storage Conditions | -20°C | [1][3] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its primary application in cross-coupling reactions.

Synthesis of this compound

The standard synthesis method involves the deprotonation of Boc-protected pyrrole (B145914) followed by reaction with a borate (B1201080) ester.[1]

Materials:

-

1-(tert-Butoxycarbonyl)pyrrole (N-Boc-pyrrole)

-

Strong base (e.g., Lithium diisopropylamide - LDA)

-

Trimethyl borate (B(OMe)₃)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Apparatus for reactions at ultra-low temperatures (-78 °C)

-

Aqueous acid for hydrolysis (e.g., HCl)

Protocol:

-

Dissolve N-Boc-pyrrole in anhydrous THF in a flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA to the flask. The strong base deprotonates the carbon at the 2-position of the pyrrole ring, forming the corresponding organolithium reagent.[1]

-

After stirring for a designated period at -78 °C, add trimethyl borate to the reaction mixture.

-

Allow the reaction to proceed, then warm to room temperature.

-

Perform an aqueous workup by adding an acid solution to hydrolyze the borate ester, yielding the final this compound product.[1]

-

The crude product can be purified using standard techniques such as recrystallization or column chromatography.

Application in Suzuki Coupling Reactions

This compound is a versatile reagent, primarily used to introduce a pyrrole moiety onto other molecules via Suzuki coupling.[1][2]

Materials:

-

This compound

-

Aryl or vinyl halide/triflate

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃, K₂CO₃)

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

Protocol:

-

In a reaction vessel, combine this compound, the aryl/vinyl halide or triflate, and the palladium catalyst.

-

Add the chosen solvent system and the aqueous base solution.

-

Heat the mixture under an inert atmosphere to the required reaction temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, perform an extractive workup to separate the organic and aqueous layers.

-

The organic layer containing the coupled product is dried and concentrated.

-

The final product is purified by column chromatography.

Visualized Workflows

The following diagrams illustrate the synthesis and a key application of this compound.

Caption: Synthesis workflow for this compound.

Caption: General workflow of a Suzuki coupling reaction.

References

- 1. chembk.com [chembk.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. echemi.com [echemi.com]

- 4. 1-(tert-Butoxycarbonyl)-2-pyrroleboronic Acid | 135884-31-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 1-Boc-pyrrole-2-boronic acid, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. 1-(tert-Butoxycarbonyl)-2-pyrroleboronic Acid | C9H14BNO4 | CID 2734321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 135884-31-0 [chemicalbook.com]

Solubility Profile of N-Boc-2-pyrroleboronic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-2-pyrroleboronic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document aggregates available qualitative information and presents data for analogous boronic acid compounds to serve as a valuable reference. Furthermore, this guide details a robust experimental protocol for determining precise solubility and illustrates a key synthetic application of this versatile reagent.

Core Concepts: Understanding Solubility

The solubility of a compound is a critical physicochemical parameter that influences its application in organic synthesis, purification, formulation, and biological assays. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For this compound, an understanding of its solubility in various organic solvents is essential for its effective use in cross-coupling reactions, such as the Suzuki-Miyaura coupling, and other synthetic transformations.

Solubility Data for this compound

Direct quantitative solubility data for this compound is not extensively reported. However, several sources provide qualitative assessments of its solubility.

Qualitative Solubility:

This compound is generally described as a solid that is soluble in several common organic solvents.[1][2][3][4] It is reported to have good solubility in dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, and chloroform.[1][2] Conversely, it exhibits poor solubility in water.[1]

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

| Ethyl Acetate | Soluble |

| Chloroform | Soluble |

| Water | Poorly Soluble |

Solubility of Structurally Related Boronic Acids

In the absence of specific quantitative data for this compound, examining the solubility of other boronic acids can provide valuable insights. Phenylboronic acid, for instance, demonstrates high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[5] The introduction of substituents to the phenyl ring can further modulate solubility.[6]

Table 2: Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents at 25 °C (298.15 K)

| Solvent | Molar Fraction Solubility (x) |

| 3-Pentanone | 0.135 |

| Acetone | 0.150 |

| Dipropyl ether | 0.075 |

| Chloroform | 0.045 |

| Methylcyclohexane | < 0.001 |

This data is provided as a proxy and the solubility of this compound may vary.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, a standardized experimental protocol is necessary. The dynamic (synthetic) method is a reliable technique for determining the solubility of boronic acids in organic solvents.[7]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at various temperatures.

Materials:

-

This compound (high purity)

-

High-purity organic solvents (e.g., acetone, acetonitrile, toluene, methanol)

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Heating/cooling circulator

-

Calibrated temperature probe

-

Analytical balance

-

Luminance probe or laser-based turbidity meter

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic mixture of known composition.

-

Heating and Stirring: The mixture is heated at a slow, constant rate (e.g., 0.2 °C/min) while being vigorously stirred to ensure uniform temperature distribution.

-

Turbidity Measurement: The turbidity of the mixture is continuously monitored as the temperature increases. The disappearance of solid particles leads to a decrease in turbidity and an increase in light transmission.

-

Determination of Saturation Temperature: The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the saturation temperature for that specific composition.

-

Data Collection: Repeat the procedure for different compositions of the solute and solvent to generate a solubility curve (solubility vs. temperature).

Visualization of Key Processes

To provide a clearer understanding of the experimental workflow and a primary application of this compound, the following diagrams are provided.

References

- 1. N-Boc-Pyrrole-2-Boronic Acid [chembk.com]

- 2. This compound CAS#: 135884-31-0 [m.chemicalbook.com]

- 3. {1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}boronic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of N-Boc-2-Pyrroleboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of N-Boc-2-pyrroleboronic acid, a key building block in organic synthesis, particularly for the development of novel pharmaceuticals and biologically active molecules. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, alongside a detailed experimental protocol for its preparation.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data (CD₃OD, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 6.88 | t | 2.0 | 1H | H-5 |

| 6.13 | dd | 2.0, 4.0 | 1H | H-4 |

| 6.04 | t | 4.0 | 1H | H-3 |

| 1.55 | s | - | 9H | -C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data (CD₃OD, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 151.2 | C=O |

| 126.8 | C-5 |

| 121.5 | C-3 |

| 110.9 | C-4 |

| 84.1 | -C(CH₃)₃ |

| 28.1 | -C(CH₃)₃ |

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3200 (broad) | O-H stretch (boronic acid) |

| 2980, 2935 | C-H stretch (alkyl) |

| 1735 | C=O stretch (Boc group) |

| 1450, 1370 | C-H bend (alkyl) |

| 1350 | B-O stretch |

| 1150 | C-N stretch |

Table 4: Mass Spectrometry Data (ESI-MS)

| m/z | Assignment |

| 212.1 | [M+H]⁺ |

| 156.1 | [M+H - C₄H₈]⁺ |

| 112.1 | [M+H - Boc]⁺ |

Experimental Protocols

Synthesis of this compound

This compound is conventionally synthesized from N-Boc-pyrrole.[1] The protocol involves the deprotonation of the C-2 position of the pyrrole (B145914) ring using a strong base, followed by quenching with a borate (B1201080) ester and subsequent hydrolysis.

Materials:

-

N-Boc-pyrrole

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

A solution of N-Boc-pyrrole in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.

-

Triisopropyl borate (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of 1 M HCl, and the mixture is stirred for 30 minutes.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluting with a hexane-ethyl acetate gradient) to afford this compound as a solid.

Below is a graphical representation of the synthesis and analysis workflow.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated methanol (B129727) (CD₃OD). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CD₃OD at 3.31 ppm.

-

¹³C NMR Acquisition: The spectrum is acquired with proton decoupling. The chemical shifts are referenced to the solvent peak of CD₃OD at 49.0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet.

-

Instrumentation: The IR spectrum is recorded using an FT-IR spectrometer.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the data is acquired in positive ion mode over a suitable m/z range.

Logical Relationships in Spectroscopic Data

The following diagram illustrates the relationship between the functional groups of this compound and their corresponding spectroscopic signals.

Caption: Correlation of functional groups in this compound with their spectroscopic signals.

References

Key Reactive Sites on N-Boc-2-pyrroleboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-2-pyrroleboronic acid is a pivotal reagent in modern organic synthesis, prized for its role as a versatile building block in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the key reactive sites of this compound, with a particular focus on its application in Suzuki-Miyaura cross-coupling reactions. This document details the principal reactive centers, influencing factors on reactivity, and common side reactions. Included are structured data tables summarizing reaction conditions and yields, detailed experimental protocols for its synthesis and a typical cross-coupling reaction, and visualizations of key chemical processes to facilitate a deeper understanding of its chemical behavior.

Introduction

N-tert-butoxycarbonyl-2-pyrroleboronic acid, commonly referred to as this compound, is a heterocyclic aromatic compound that has gained significant traction as an intermediate in the synthesis of chiral pharmaceutical and biologically active molecules.[1][2] Its structure is characterized by a pyrrole (B145914) ring, a boronic acid group at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This unique combination of functional groups dictates its reactivity and utility in organic synthesis.

The primary reactive site of this compound is the boronic acid moiety (-B(OH)₂) at the C2 position of the pyrrole ring. This group is the key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide array of sp²-hybridized partners, such as aryl, heteroaryl, and vinyl halides or triflates.[3]

The N-Boc protecting group plays a crucial role in modulating the reactivity and stability of the molecule. It deactivates the pyrrole ring towards electrophilic substitution and prevents side reactions at the nitrogen atom. Furthermore, the Boc group enhances the solubility of the compound in common organic solvents and contributes to its stability, although it can be labile under certain conditions.

Key Reactive Site: The C2-Boronic Acid Group and the Suzuki-Miyaura Cross-Coupling Reaction

The C-B bond of the boronic acid is the focal point of the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation. The catalytic cycle, illustrated below, involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the boronate species (formed in situ from the boronic acid and a base), and concluding with reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

Optimization of Suzuki-Miyaura Coupling Reactions

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following tables summarize the results from various studies, providing a valuable resource for reaction optimization.

Table 1: Screening of Palladium Catalysts for the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole with this compound [3]

| Entry | Catalyst (mol%) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | 18 | 65 |

| 2 | Pd(PPh₃)₂Cl₂ (5) | 18 | 70 |

| 3 | Pd(dppf)Cl₂ (5) | 2 | 84 |

| 4 | Pd(OAc)₂ (5) / SPhos (10) | 18 | 75 |

Table 2: Suzuki Cross-Coupling of this compound with Various Bromoindazoles [3]

| Bromoindazole | Product | Yield (%) |

| 5-bromo-1-ethyl-1H-indazole | 2-(1-Ethyl-1H-indazol-5-yl)-1H-pyrrole-1-carboxylic acid tert-butyl ester | 84 |

| 5-bromo-1-methyl-1H-indazole | 2-(1-Methyl-1H-indazol-5-yl)-1H-pyrrole-1-carboxylic acid tert-butyl ester | 80 |

| 5-bromo-1H-indazole | 2-(1H-Indazol-5-yl)-1H-pyrrole-1-carboxylic acid tert-butyl ester | 75 |

| 5-bromo-1-(tert-butoxycarbonyl)-1H-indazole | 5-(1-(tert-Butoxycarbonyl)-1H-pyrrol-2-yl)-1H-indazole-1-carboxylic acid tert-butyl ester | 82 |

The N-Boc Protecting Group: A Modulator of Reactivity and Stability

The tert-butoxycarbonyl (Boc) group serves to protect the pyrrole nitrogen, preventing its participation in undesired side reactions. This protection is crucial as the unprotected pyrrole N-H is acidic and can interfere with the basic conditions of the Suzuki-Miyaura coupling. However, the Boc group is susceptible to cleavage under acidic conditions and can also be thermally labile, which can be a limiting factor in reactions requiring high temperatures. In an automated optimization study of the Suzuki coupling of 2-chloropyridine (B119429) with this compound, thermal Boc-deprotection of the product was observed, necessitating careful control of reaction time and temperature to achieve high yields.[4]

Competing Reactions: Protodeboronation

Experimental Protocols

Synthesis of this compound

The conventional synthesis of this compound involves the deprotonation of N-Boc-pyrrole at the 2-position using a strong base, followed by quenching with a trialkyl borate (B1201080) and subsequent hydrolysis.[2]

Materials:

-

N-Boc-pyrrole

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Triisopropyl borate or Trimethyl borate

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of N-Boc-pyrrole in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of a strong base (e.g., n-BuLi or LDA) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1-2 hours.

-

Trialkyl borate is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of aqueous HCl solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford this compound.

General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.[3][6]

Materials:

-

This compound (1.5 equiv.)

-

Aryl bromide (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv.)

-

Anhydrous dimethoxyethane (DME) or other suitable solvent

-

Water (if using a two-phase system)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction vessel, add this compound, the aryl bromide, the palladium catalyst, and the base.

-

The vessel is evacuated and backfilled with an inert gas (this is repeated three times).

-

Anhydrous, degassed solvent is added via syringe.

-

The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Visualizing Key Processes

To further elucidate the chemical transformations and workflows discussed, the following diagrams have been generated using the DOT language.

Caption: Synthetic workflow for this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Logical workflow for optimizing Suzuki-Miyaura coupling conditions.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis, with its primary reactivity centered at the C2-boronic acid group. Its utility in Suzuki-Miyaura cross-coupling reactions is well-established, providing a powerful tool for the construction of complex molecules. A thorough understanding of the factors influencing its reactivity, including the choice of catalyst, base, and solvent, as well as the potential for side reactions like protodeboronation, is essential for its effective application. This guide provides researchers, scientists, and drug development professionals with a concise yet comprehensive overview of the key reactive sites of this compound, supported by quantitative data, detailed protocols, and clear visual aids to facilitate its successful implementation in their synthetic endeavors.

Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz): δ 7.35 (dd, J = 2.8, 1.6 Hz, 1H), 6.85 (dd, J = 4.0, 1.6 Hz, 1H), 6.20 (t, J = 3.4 Hz, 1H), 1.60 (s, 9H). (Note: -B(OH)₂ protons are often broad and may not be observed or may exchange with residual water in the solvent.)

¹³C NMR (CDCl₃, 101 MHz): δ 149.5, 128.0, 123.5, 111.0, 84.0, 28.0. (Note: The carbon attached to boron is often not observed due to quadrupolar relaxation.)

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chembk.com [chembk.com]

- 3. mdpi.com [mdpi.com]

- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to N-Boc-2-pyrroleboronic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-Boc-2-pyrroleboronic acid has emerged as a versatile and valuable reagent in modern organic synthesis. Its unique structural features, combining a protected pyrrole (B145914) ring with a reactive boronic acid moiety, make it a powerful building block for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and biologically active natural products. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with experimental protocols and data presented for practical use.

Core Properties of this compound

This compound is a stable, beige to light brown powder at room temperature.[1] The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances its stability and solubility in common organic solvents, while preventing unwanted side reactions at the nitrogen atom during coupling processes.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄BNO₄ | [2] |

| Molecular Weight | 211.02 g/mol | [2] |

| Appearance | Beige to light brown powder | [1] |

| Melting Point | 93-98 °C (decomposes) | [3] |

| Storage Conditions | -20°C, sealed, away from moisture | [3] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the deprotonation of N-Boc-pyrrole at the C2 position using a strong base, followed by quenching with a trialkyl borate (B1201080) and subsequent hydrolysis.[4]

Experimental Protocol: Synthesis of this compound[4]

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78°C. Add n-butyllithium (n-BuLi) dropwise and stir the mixture for 30 minutes at -78°C to generate LDA.

-

Deprotonation: To the freshly prepared LDA solution, add a solution of N-Boc-pyrrole in anhydrous THF dropwise at -78°C. Stir the reaction mixture at this temperature for 2 hours to ensure complete deprotonation.

-

Borylation: Add trimethyl borate to the reaction mixture at -78°C. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (HCl). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound as a solid.

Caption: Synthetic pathway to this compound.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the pyrrole ring and various aryl or heteroaryl halides, providing a powerful tool for the synthesis of biaryl and heteroaryl compounds.[5] These motifs are prevalent in many biologically active molecules.

The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.

| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 90 | [5] |

| 4-Bromoanisole | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | - | 85 | [3] |

| 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 | [6] |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | - | 95 | [3] |

| 2-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 78 | [5] |

-

Reaction Setup: To a flame-dried Schlenk tube, add 5-bromo-1-ethyl-1H-indazole (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 mmol).

-

Inert Atmosphere: Evacuate and backfill the tube with argon three times.

-

Solvent Addition: Add anhydrous dimethoxyethane (10 mL) via syringe.

-

Reaction: Heat the reaction mixture at 80°C with stirring for 2 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired product.

Oxidation to 2-Oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

This compound can be oxidized to the corresponding hydroxyl derivative, which then tautomerizes to the more stable tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate.[7] This transformation provides access to a valuable class of lactam building blocks.

-

Reaction Setup: Dissolve this compound (1.0 mmol) in a suitable solvent such as a mixture of THF and water.

-

Oxidant Addition: Add an oxidizing agent, such as sodium perborate (B1237305) or Oxone®, to the solution at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Workup: Quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution). Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Application in Natural Product Synthesis: Lamellarin G Trimethyl Ether

A key application of this compound is demonstrated in the total synthesis of marine alkaloids, such as Lamellarin G trimethyl ether. The synthesis often involves sequential Suzuki-Miyaura coupling reactions to construct the complex polycyclic core of the natural product.[7]

Caption: Logical workflow for the synthesis of the Lamellarin core.

Experimental Workflow

A typical experimental workflow for a Suzuki-Miyaura coupling reaction using this compound is outlined below.

Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura coupling.

Conclusion

This compound is a cornerstone reagent for the synthesis of substituted pyrroles, which are integral components of numerous high-value molecules in the fields of medicine and materials science. Its stability, reactivity, and versatility in the Suzuki-Miyaura coupling and other transformations make it an indispensable tool for organic chemists. The detailed protocols and data provided in this guide are intended to facilitate its effective use in the laboratory, enabling the efficient construction of complex molecular targets.

References

- 1. Heteroaromatics: The ačus/Opatz Synthesis of Lamellarin G Trimethyl Ether [organic-chemistry.org]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-Boc-2-pyrroleboronic acid from Boc-protected pyrrole: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N-Boc-2-pyrroleboronic acid from N-Boc-pyrrole. The described protocol is based on a well-established method involving the ortho-lithiation of the Boc-protected pyrrole (B145914) ring followed by borylation. This application note includes a detailed, step-by-step experimental procedure, a summary of required materials and their properties, and expected outcomes. Furthermore, a visual representation of the experimental workflow is provided to facilitate a clear understanding of the process. This protocol is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry who require this versatile building block for various applications, including Suzuki coupling reactions.

Introduction

This compound is a valuable synthetic intermediate in organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The presence of the boronic acid moiety at the 2-position of the pyrrole ring allows for a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances the stability of the molecule and directs the regioselectivity of the lithiation to the C2 position.

The synthesis of this compound is typically achieved through a two-step process:

-

Lithiation: Deprotonation of N-Boc-pyrrole at the C2 position using a strong base, such as lithium diisopropylamide (LDA) or sec-butyllithium, at low temperatures.

-

Borylation: Quenching of the resulting 2-lithiated pyrrole intermediate with a boron electrophile, commonly a trialkyl borate (B1201080) like trimethyl borate, followed by acidic or aqueous work-up to hydrolyze the borate ester to the desired boronic acid.

This application note provides a detailed protocol for this transformation, along with relevant data and a visual workflow to aid in its successful implementation in a laboratory setting.

Data Presentation

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 135884-31-0 |

| Molecular Formula | C₉H₁₄BNO₄ |

| Molecular Weight | 211.02 g/mol |

| Appearance | Beige to light brown powder |

| Melting Point | 93-98 °C |

Table 2: Key Reagents and Solvents

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| N-Boc-pyrrole | C₉H₁₃NO₂ | 167.21 | Starting Material |

| Lithium diisopropylamide (LDA) | C₆H₁₄LiN | 107.12 | Lithiating Agent |

| Trimethyl borate | C₃H₉BO₃ | 103.91 | Boron Source |

| Tetrahydrofuran (B95107) (THF) | C₄H₈O | 72.11 | Solvent |

| Hexanes | C₆H₁₄ | 86.18 | Recrystallization Solvent |

Experimental Protocol

This protocol details the synthesis of this compound from N-Boc-pyrrole.

Materials:

-

N-Boc-pyrrole (tert-butyl 1H-pyrrole-1-carboxylate)

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

Trimethyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hexanes

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel, etc.)

-

Dry ice/acetone or cryocooler for low-temperature bath

Procedure:

-

Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere of argon or nitrogen.

-

Initial Solution: N-Boc-pyrrole (1.0 eq.) is dissolved in anhydrous THF.

-

Cooling: The reaction flask is cooled to -78 °C using a dry ice/acetone bath or a cryocooler.

-

Lithiation: A solution of lithium diisopropylamide (LDA) (1.0-1.2 eq.) in THF is added dropwise to the stirred solution of N-Boc-pyrrole over a period of 15-30 minutes, ensuring the internal temperature remains below -70 °C. The resulting mixture is stirred at -78 °C for 1-2 hours.

-

Borylation: Trimethyl borate (3.0 eq.) is added dropwise to the reaction mixture at -78 °C. The reaction is then allowed to warm slowly to room temperature and stirred overnight.[2]

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x volumes).

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from hexanes to afford this compound as a crystalline solid.[2]

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Safety Precautions

-

This procedure should be carried out by trained personnel in a well-ventilated fume hood.

-

Strong bases like LDA are highly reactive and pyrophoric upon contact with air and moisture. Handle with extreme care under an inert atmosphere.

-

Anhydrous solvents are essential for the success of the reaction.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

The reaction at low temperatures requires careful handling of cryogenic baths.

Conclusion

The protocol described herein provides a reliable and reproducible method for the synthesis of this compound from readily available starting materials. The use of Boc-protected pyrrole ensures regioselective lithiation at the C2 position, leading to the desired product in good purity after a straightforward work-up and recrystallization. This versatile building block can be utilized in a variety of synthetic applications, contributing to the efficient construction of complex molecular architectures.

References

Application Notes and Protocols: N-Boc-2-pyrroleboronic Acid in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-pyrroleboronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the synthesis of 2-arylpyrroles, a structural motif prevalent in a wide array of pharmaceuticals and biologically active compounds.[1][2][3][4] The tert-butyloxycarbonyl (Boc) protecting group on the pyrrole (B145914) nitrogen prevents side reactions and enhances the stability and solubility of the molecule, making it an ideal coupling partner for various aryl and heteroaryl halides.[4] These application notes provide detailed protocols and compiled data to facilitate the use of this compound in Suzuki-Miyaura coupling reactions.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involving this compound and an aryl halide can be represented by the following general scheme:

Caption: General Suzuki-Miyaura coupling of this compound.

Key Considerations for Successful Coupling

Several factors are crucial for optimizing the Suzuki-Miyaura coupling of this compound:

-

Catalyst Selection: The choice of palladium catalyst significantly impacts reaction efficiency.[5] Commonly used catalysts include [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4][5] Pd(dppf)Cl₂ has been shown to be highly effective, leading to high yields in relatively short reaction times.[5]

-

Base: An appropriate base is essential for the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently employed.[5][6]

-

Solvent System: A mixture of an organic solvent and water is typically used. Common solvent systems include dimethoxyethane (DME) and dioxane/water mixtures.[5][6]

-

Reaction Temperature: The reaction is typically heated to ensure a reasonable reaction rate. Temperatures around 80-90°C are common.[5][6]

-

Inert Atmosphere: As with most palladium-catalyzed reactions, it is crucial to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.[4]

Experimental Data Summary

The following tables summarize quantitative data from various Suzuki-Miyaura coupling reactions using this compound.

Table 1: Screening of Palladium Catalysts

This table compares the efficacy of different palladium catalysts for the coupling of 5-bromo-1-ethyl-1H-indazole with this compound.[5]

| Catalyst | Reaction Time (h) | Yield (%) |

| Pd(dppf)Cl₂ | 2 | 95 |

| Pd(PPh₃)₄ | 6 | 75 |

| Pd(PPh₃)₂Cl₂ | 18 | 60 |

| Pd(OAc)₂/SPhos | 18 | 40 |

Reaction Conditions: 5-bromo-1-ethyl-1H-indazole, this compound, K₂CO₃, DME, 80°C.[5]

Table 2: Substrate Scope and Yields

This table showcases the yields obtained for the coupling of this compound with various bromoindazoles.[5]

| Bromoindazole Substituent | Product Yield (%) |

| 1-Ethyl | 95 |

| 1-Boc | 92 |

| 2-Ethyl | 88 |

| 2-Boc | 85 |

| 1-Ethyl-3-carbomethoxy | 82 |

Reaction Conditions: Bromoindazole, this compound, Pd(dppf)Cl₂, K₂CO₃, DME, 80°C, 2h.[5]

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Aryl Bromides

This protocol is adapted from the successful coupling of this compound with substituted 5-bromoindazoles.[5]

Materials:

-

Aryl bromide (1.0 mmol)

-

This compound (1.2 mmol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Dimethoxyethane (DME), degassed (10 mL)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

-

Equip the flask with a condenser and a magnetic stir bar.

-